molecular formula C21H20ClN5O2 B2741269 N-(4-chlorobenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260912-98-8

N-(4-chlorobenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2741269
CAS No.: 1260912-98-8
M. Wt: 409.87
InChI Key: IVZXMNKBGHOBLM-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic triazoloquinoxaline derivative characterized by two critical structural motifs:

  • Triazoloquinoxaline core: A fused heterocyclic system with a 1-propyl substituent at position 1 and a 4-oxo group.
  • Acetamide side chain: A 4-chlorobenzyl group (N-substituent) attached via an acetamide linkage.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2/c1-2-5-18-24-25-20-21(29)26(16-6-3-4-7-17(16)27(18)20)13-19(28)23-12-14-8-10-15(22)11-9-14/h3-4,6-11H,2,5,12-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZXMNKBGHOBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of a triazole and quinoxaline moiety. The synthesis typically involves multiple steps, including the formation of the triazole and subsequent modifications to introduce the chlorobenzyl and acetamide groups. The detailed synthetic pathways can significantly influence the biological activity of the resultant compound.

Table 1: Key Structural Features

FeatureDescription
Triazole Ring Provides diverse biological activities
Quinoxaline Core Known for anticancer and antimicrobial properties
Chlorobenzyl Group Enhances lipophilicity and potential receptor interactions
Acetamide Functionality May influence solubility and bioavailability

Anticancer Properties

Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit significant anticancer activities. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and melanoma (A375). The mechanism often involves apoptosis induction through modulation of key proteins involved in cell survival.

  • Case Study : A derivative with a similar structure demonstrated an EC50 value of 365 nM against A375 melanoma cells, highlighting the potential for developing new anticancer agents based on this scaffold .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. The triazole moiety is known for its effectiveness against a range of pathogens. Studies have shown that related compounds exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

  • Research Findings : Compounds derived from [1,2,4]triazolo[4,3-a]quinoxaline have been reported to possess minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against several bacterial strains .

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition : Interaction with key enzymes such as DNA topoisomerases.
  • Cell Cycle Arrest : Induction of cell cycle arrest at specific phases (e.g., G2/M phase).
  • Apoptosis Induction : Modulation of apoptotic pathways through upregulation of pro-apoptotic proteins like BAX.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anticancer Cytotoxicity against A375 (EC50 = 365 nM)
Antimicrobial MIC values ranging from 0.125–8 μg/mL
Enzyme Inhibition Inhibition of DNA topoisomerase

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of the target compound are highlighted through comparisons with three analogs (Table 1).

Table 1: Structural and Molecular Comparison of Triazoloquinoxaline Derivatives

Compound Name Triazoloquinoxaline Substituents Acetamide Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound 1-propyl, 4-oxo 4-chlorobenzyl C21H19ClN6O2¹ ~422.87²
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[...])acetamide 1-methyl, 4-oxo 4-chlorophenyl C18H14ClN5O2 367.793
N-(4-Chlorophenyl)-2-(4-oxo[...])acetamide None, 4-oxo 4-chlorophenyl C17H12ClN5O2 353.766
N-(3-Methylphenyl)-2-(1-propyl-4-oxo[...])acetamide 1-propyl, 4-oxo 3-methylphenyl C21H20N6O2³ ~388.43²

¹ Inferred from structural analysis; ² Estimated via mass calculation; ³ Based on substituent analogy.

Key Structural and Functional Insights:

Substituent Effects on the Triazoloquinoxaline Core: 1-Alkyl Groups: The target compound and Compound feature a 1-propyl group, which enhances lipophilicity and steric bulk compared to the 1-methyl group in Compound or the unsubstituted core in Compound . Propyl chains may improve membrane permeability but could reduce aqueous solubility . 4-Oxo Group: Present in all compounds, this moiety likely contributes to hydrogen bonding and planar conformation, influencing target binding .

Acetamide Side Chain Modifications: 4-Chlorobenzyl vs. 4-Chlorophenyl: The target compound’s benzyl group (CH2-C6H4Cl) introduces greater flexibility and lipophilicity compared to the rigid phenyl group in Compounds . This may enhance interactions with hydrophobic binding pockets .

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (~422.87 g/mol) compared to analogs (~353–388 g/mol) suggests reduced solubility, a common trade-off for increased lipophilicity in drug design .

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